molecular formula C16H23ClN4O7S3 B034929 Capozide CAS No. 110075-07-5

Capozide

Cat. No.: B034929
CAS No.: 110075-07-5
M. Wt: 515.0 g/mol
InChI Key: SFIUYASDNWEYDB-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CO-ZIDOCAPT is a pharmaceutical compound that combines two active ingredients: captopril and hydrochlorothiazide. Captopril is an angiotensin-converting enzyme inhibitor, while hydrochlorothiazide is a thiazide diuretic. This combination is primarily used to treat mild to moderate hypertension (high blood pressure) in patients who have been stabilized on the individual components given in the same proportions .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Captopril Synthesis: Captopril is synthesized through a multi-step process starting from L-proline

    Hydrochlorothiazide Synthesis: Hydrochlorothiazide is synthesized from 3-chloroaniline through a series of reactions including sulfonation, cyclization, and chlorination.

Industrial Production Methods

The industrial production of CO-ZIDOCAPT involves the combination of captopril and hydrochlorothiazide in specific proportions. The tablets are formulated to contain 25 mg of captopril and 12.5 mg of hydrochlorothiazide or 50 mg of captopril and 25 mg of hydrochlorothiazide .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Captopril can undergo oxidation to form disulfide dimers.

    Reduction: Hydrochlorothiazide can be reduced to form dihydro derivatives.

    Substitution: Both captopril and hydrochlorothiazide can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation of Captopril: Disulfide dimers.

    Reduction of Hydrochlorothiazide: Dihydro derivatives.

Scientific Research Applications

CO-ZIDOCAPT has several scientific research applications:

    Chemistry: Used as a model compound to study the interactions between angiotensin-converting enzyme inhibitors and diuretics.

    Biology: Investigated for its effects on blood pressure regulation and renal function.

    Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating hypertension.

    Industry: Utilized in the development of combination therapies for cardiovascular diseases

Mechanism of Action

Captopril

Captopril inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. By inhibiting this enzyme, captopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .

Hydrochlorothiazide

Hydrochlorothiazide acts on the distal convoluted tubules in the kidneys to inhibit sodium reabsorption. This leads to increased excretion of sodium and water, reducing blood volume and, consequently, blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Enalapril and Hydrochlorothiazide: Another combination of an angiotensin-converting enzyme inhibitor and a thiazide diuretic.

    Lisinopril and Hydrochlorothiazide: Similar combination used for treating hypertension.

    Ramipril and Hydrochlorothiazide: Another combination with similar therapeutic effects.

Uniqueness

CO-ZIDOCAPT is unique due to its specific combination of captopril and hydrochlorothiazide, which provides a synergistic effect in lowering blood pressure. The combination allows for lower doses of each component, minimizing side effects while maintaining efficacy .

Properties

CAS No.

110075-07-5

Molecular Formula

C16H23ClN4O7S3

Molecular Weight

515.0 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1

InChI Key

SFIUYASDNWEYDB-HHQFNNIRSA-N

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

SMILES

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Synonyms

Capozide
captopril - hydrochlorothiazide
captopril, hydrochlorothiazide drug combination

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.